Boc-D-Leu-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

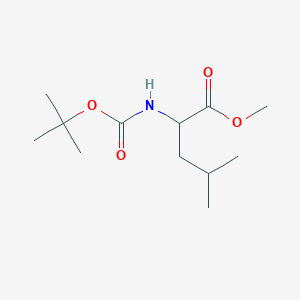

Boc-D-Leu-OMe is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a methylbutylcarbamate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the production of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality . The use of flow microreactor systems also enhances the safety and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-Leu-OMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Peptide Synthesis

Boc-D-Leu-OMe is primarily utilized in peptide synthesis as a protected amino acid derivative. The Boc group serves as a protective moiety for the amino group during chemical reactions, preventing unwanted side reactions and facilitating the formation of peptides. This compound is particularly useful for synthesizing dipeptides and tripeptides with high yields and purity.

Table 1: Yield of Dipeptides Synthesized Using this compound

| Dipeptide Structure | Yield (%) |

|---|---|

| Boc-D-Leu-L-Leu-OMe | 93 |

| Boc-D-Leu-Ala-OMe | 90 |

| Boc-D-Leu-Phe-OMe | 88 |

This table illustrates the effectiveness of this compound in synthesizing various dipeptides, demonstrating yields typically exceeding 85% .

Biological Applications

Studies on Protein Digestion

this compound has been employed in biological studies to investigate protein digestion and enzyme inhibition. Research has shown that peptides derived from this compound can influence digestive enzymes, providing insights into their mechanisms of action .

Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. For instance, it has been observed that derivatives like Leu-Leu-OMe can induce Th2-associated immune responses, which are crucial for understanding adaptive immunity . This application is particularly relevant for developing immunotherapeutics.

Medicinal Applications

Peptide-Based Therapeutics

this compound is being investigated for its potential in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for creating bioactive compounds that can target specific biological pathways .

Case Study: Synthesis of Leu-Enkephalin

A notable case study involves the total synthesis of Leu-enkephalin, an endogenous opioid peptide. The synthesis utilized this compound as a key building block, demonstrating its importance in producing therapeutic peptides that interact with opioid receptors .

Industrial Applications

Production of Bioactive Compounds

In industrial settings, this compound is utilized in the production of various bioactive compounds. Its application extends to manufacturing pharmaceuticals and nutraceuticals where peptide synthesis is essential .

Mécanisme D'action

The mechanism of action of tert-butyl 1-(methoxycarbonyl)-3-methylbutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl tert-butyl ether (MTBE): An organic compound with a similar tert-butyl group but different functional groups.

Tert-butyl benzoquinone: Another compound with a tert-butyl group but different reactivity and applications.

Uniqueness

Boc-D-Leu-OMe is unique due to its combination of a tert-butyl group and a methoxycarbonyl group, which provides both steric protection and ease of removal. This makes it particularly useful in organic synthesis, especially in the protection of amines during peptide synthesis.

Activité Biologique

Boc-D-Leu-OMe, a derivative of the amino acid leucine, is widely studied for its biological activities, particularly in the context of peptide synthesis and pharmacological applications. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a methyl ester on the carboxyl group, enhancing its stability and solubility. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Structure:

- Molecular Formula: C₁₃H₁₉NO₃

- Molecular Weight: 239.29 g/mol

Synthesis:

this compound can be synthesized through standard peptide coupling methods, often involving coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is often compared to that of other peptide derivatives.

2. Chemotactic Activity

Studies have demonstrated that this compound can stimulate chemotaxis in human neutrophils, similar to the well-known fMLF (formylmethionylleucylphenylalanine) tripeptide.

3. Neurosteroid Synthesis Modulation

This compound has been implicated in modulating neurosteroid synthesis by interacting with translocator proteins (TSPO). This interaction may influence stress response mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Case Study 2: Chemotaxis in Human Neutrophils

A study assessed the chemotactic response of human neutrophils to this compound compared to fMLF. The results showed that while this compound did not surpass fMLF in chemotactic potency, it significantly induced superoxide production, suggesting potential use in immune modulation therapies.

Propriétés

IUPAC Name |

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.